N-(cyclopentanecarbonyl)-L-alanine
Description
N-(Cyclopentanecarbonyl)-L-alanine is a modified amino acid derivative where a cyclopentanecarbonyl group is attached to the α-amino group of L-alanine. Its molecular formula is C₉H₁₅NO₃ (calculated molecular weight: 185.16 g/mol). This compound has garnered attention in structural biology and antiviral research, particularly for its interaction with the SARS-CoV-2 Nsp3 macrodomain, as evidenced by its inclusion in the Protein Data Bank (PDB ID: 5S3P) .
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(2S)-2-(cyclopentanecarbonylamino)propanoic acid |
InChI |
InChI=1S/C9H15NO3/c1-6(9(12)13)10-8(11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11)(H,12,13)/t6-/m0/s1 |
InChI Key |
WLHVFWMGYCZXDM-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1CCCC1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts key attributes of N-(cyclopentanecarbonyl)-L-alanine with other N-substituted alanine derivatives:
Thermodynamic and Physical Properties
- Thermal Stability : Cyclopentane’s strain-free ring may improve thermal stability compared to linear substituents (e.g., ethoxycarbonyl groups in ).
- Melting Point : Bulky substituents typically raise melting points. For example, N-acetyl-L-tryptophan has a higher melting point (~250°C) than N-methylalanine (~210°C) due to its aromatic structure .
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